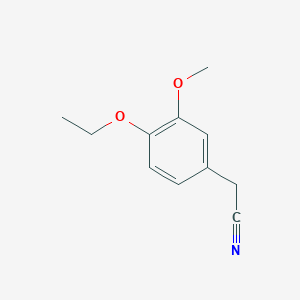

4-Ethoxy-3-Methoxyphenylacetonitrile

Overview

Description

4-Ethoxy-3-Methoxyphenylacetonitrile is a chemical compound that is related to various research studies focusing on the synthesis and characterization of nitrile-containing molecules. Although the provided papers do not directly discuss 4-Ethoxy-3-Methoxyphenylacetonitrile, they provide insights into similar compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the solvent-free condensation of phenylacetonitrile with 4-methoxybenzaldehyde . This method could potentially be adapted for the synthesis of 4-Ethoxy-3-Methoxyphenylacetonitrile by substituting the appropriate starting materials. Additionally, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin suggests a multi-step process that could be modified to include an ethoxy group instead of a hydroxy group.

Molecular Structure Analysis

X-ray and spectroscopic analysis are common techniques used to determine the structure of synthesized compounds . These methods could be applied to 4-Ethoxy-3-Methoxyphenylacetonitrile to confirm its molecular structure. Theoretical investigations, such as those conducted on oligomeric 4-(methoxyphenyl)acetonitrile , could provide additional insights into the molecular structure and electronic properties of the compound.

Chemical Reactions Analysis

The reactivity of nitrile-containing compounds is often explored through the synthesis of heterocyclic compounds and Schiff bases . These studies suggest that 4-Ethoxy-3-Methoxyphenylacetonitrile could potentially undergo similar reactions, leading to a variety of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile-containing compounds can be influenced by their functional groups and molecular structure. For instance, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy . Similar studies could be conducted on 4-Ethoxy-3-Methoxyphenylacetonitrile to determine its optical properties. Additionally, the solvent effects on emission spectra and the theoretical optoelectronic properties of related oligomers provide a framework for understanding how the ethoxy and methoxy groups might influence the properties of 4-Ethoxy-3-Methoxyphenylacetonitrile.

Scientific Research Applications

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

- Application: PEDOT:PSS-based polymeric materials have been extensively investigated as promising candidates for many organic electronics applications .

- Method: These materials are prepared via hybridizing with a variety of inorganic nanomaterials and carbon nanostructures or facile post-treatment including solvent, vapour and electrochemical treatments .

- Results: PEDOT:PSS and its hybrids with inorganic nanostructural components potentially exhibit outstanding thermoelectric performance .

-

Poly(3,4-ethylenedioxythiophene) (PEDOT) and Ionic Liquids

- Application: The combination of ionic liquids (ILs) and conducting polymers like PEDOT has shown significant advances in applications such as optoelectronics, actuators, and energy storage .

- Method: The unique characteristics of ionic liquids like ionic conductivity, solvent and ordering capabilities, thermal stability, and low melting point can complement the characteristics of PEDOT and so favour the development of advanced materials and applications .

- Results: Recent research progress in the design of innovative materials based on PEDOT modified or functionalized with ionic liquids has been summarized .

- Poly(3,4-ethylenedioxythiophene) (PEDOT) and Its Derivatives

- Application: PEDOT and its derivatives have found a wide range of industrial applications due to their unique chemical and physical properties .

- Method: The specific methods of application vary depending on the industry and the specific derivative of PEDOT being used .

- Results: The results and outcomes also vary widely, but in general, PEDOT and its derivatives have proven to be highly valuable electric and electronic materials .

properties

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTNZZWHXYRVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397553 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-Methoxyphenylacetonitrile | |

CAS RN |

103796-52-7 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

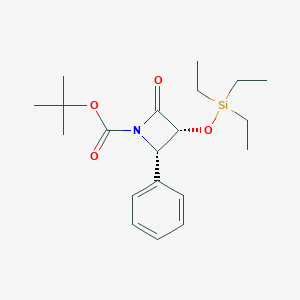

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)